molecular formula C13H7N3S2 B14892718 6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile

6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile

Cat. No.: B14892718
M. Wt: 269.3 g/mol
InChI Key: FJSSWQMRNJXYOY-UHFFFAOYSA-N
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Description

6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile is a heterocyclic compound that features a benzothiazole moiety linked to a nicotinonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile typically involves the reaction of 2-mercaptobenzothiazole with 6-chloronicotinonitrile under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2 or m-CPBA in an appropriate solvent like acetic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like 2-mercaptobenzothiazole and benzothiazole-2-thiol share structural similarities and exhibit comparable biological activities.

    Nicotinonitrile derivatives: Compounds such as 6-chloronicotinonitrile and 6-aminonicotinonitrile are structurally related and used in similar applications.

Uniqueness

6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile is unique due to the combination of benzothiazole and nicotinonitrile moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its individual components .

Properties

Molecular Formula

C13H7N3S2

Molecular Weight

269.3 g/mol

IUPAC Name

6-(1,3-benzothiazol-2-ylsulfanyl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H7N3S2/c14-7-9-5-6-12(15-8-9)18-13-16-10-3-1-2-4-11(10)17-13/h1-6,8H

InChI Key

FJSSWQMRNJXYOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=NC=C(C=C3)C#N

Origin of Product

United States

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